(R)-3-Amino-2-benzylpropanoic acid
Overview
Description
(R)-3-Amino-2-benzylpropanoic acid, also known as (R)-3-amino-2-benzylpropionic acid, is an important organic compound with a wide range of applications in scientific research and biochemistry. It has been studied extensively due to its unique chemical structure and its ability to interact with a variety of other molecules.
Scientific Research Applications
Synthesis of Optically Active Amino Acids : Shiraiwa et al. (2002) describe the synthesis of optically active 2-amino-2-methyl-3-phenylpropanoic acid, using a process that involves the resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and subsequent steps to yield (R)- and (S)-forms of the target molecule (Shiraiwa, Suzuki, Sakai, Nagasawa, Takatani, Noshi, & Yamanashi, 2002).
Enzyme-catalyzed Synthesis : Enzymatic methods have been explored for synthesizing chiral precursors of β-substituted-γ-amino acids. A study by Mukherjee and Martínez (2011) demonstrates the use of commercial lipases for this purpose, showcasing the efficiency of biocatalysis in the synthesis of these compounds (Mukherjee & Martínez, 2011).
Synthesis of Fluorescent Probes : A study by Setsukinai et al. (2003) discusses the synthesis of novel fluorescence probes that can detect reactive oxygen species. This highlights the potential of derivatives of amino acids like (R)-3-amino-2-benzylpropanoic acid in developing tools for biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Biocatalytic Routes in Chemical Synthesis : The versatility of amino acids in chemical synthesis is further highlighted in studies like those by Brem et al. (2009), who developed multistep enzymatic procedures for synthesizing highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids (Brem, Paizs, Toșa, Vass, & Irimie, 2009).
Application in Metal Ion Sensing : Majumdar et al. (2017) synthesized α-amino acid-derived benzimidazole-linked rhodamines for selective sensing of Al3+ ions in aqueous solutions, demonstrating the application of amino acid derivatives in the development of chemical sensors (Majumdar, Mondal, Daniliuc, Sahu, Ganguly, Ghosh, Ghosh, & Ghosh, 2017).
Chemical Synthesis of Chiral Compounds : The compound and its derivatives have been utilized in the synthesis of chiral compounds, as evidenced by a study on asymmetric synthesis by Avenoza et al. (2000), which discusses the synthesis of enantiomerically pure α-methyl-β-phenylserine, a quaternary α-amino acid (Avenoza, Cativiela, Corzana, Peregrina, & Zurbano, 2000).
properties
IUPAC Name |
(2R)-2-(aminomethyl)-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYVEBBGKNAHKE-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446774 | |
Record name | (R)-3-Amino-2-benzylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-2-benzylpropanoic acid | |
CAS RN |
183182-07-2 | |
Record name | (R)-3-Amino-2-benzylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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